molecular formula C12H14N2O B14622748 N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide CAS No. 55661-55-7

N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide

Cat. No.: B14622748
CAS No.: 55661-55-7
M. Wt: 202.25 g/mol
InChI Key: UZSFXSBFACYYGF-UHFFFAOYSA-N
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Description

N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide is an organic compound that features a pyridine ring attached to a cyclohexene ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide typically involves the reaction of pyridine derivatives with cyclohexene carboxylic acid derivatives. One common method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of other organic molecules and as a building block in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide include other cyclohexene carboxamide derivatives and pyridine-containing compounds. Examples include:

Uniqueness

This compound is unique due to its specific structural arrangement, which combines a pyridine ring with a cyclohexene ring via a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55661-55-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-pyridin-4-ylcyclohexene-1-carboxamide

InChI

InChI=1S/C12H14N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h4,6-9H,1-3,5H2,(H,13,14,15)

InChI Key

UZSFXSBFACYYGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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